1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride
Description
1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a propan-2-yl group, and a sulfanylidene diazinane core. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H,14,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTWTHKMMVVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with isopropylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propan-2-yl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
5-Pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione: Shares a similar core structure but differs in the substituent groups.
Thiopental Sodium: A barbiturate with a similar diazinane core but different pharmacological properties.
Uniqueness: 1-Phenyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
